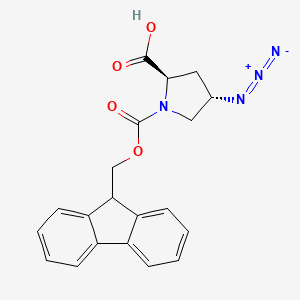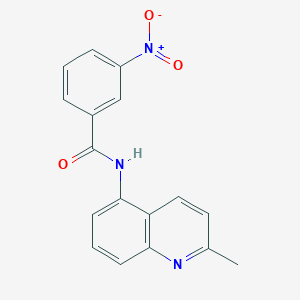![molecular formula C22H25N9 B2931249 1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane CAS No. 2380188-56-5](/img/structure/B2931249.png)
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane is a complex organic compound that features multiple heterocyclic rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-cancer and anti-inflammatory properties.
Vorbereitungsmethoden
The synthesis of 1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves several steps, typically starting with the preparation of the pyrimidine and pyridazine rings. The synthetic route may include:
Formation of Pyrimidine Ring: This can be achieved through the reaction of appropriate aldehydes and amines under acidic or basic conditions.
Formation of Pyridazine Ring: This involves the cyclization of hydrazine derivatives with diketones or other suitable precursors.
Coupling Reactions: The pyrimidine and pyridazine rings are then coupled using various coupling agents like EDCI or DCC.
Final Cyclization: The final step involves the cyclization to form the diazepane ring, which can be achieved through intramolecular cyclization reactions.
Analyse Chemischer Reaktionen
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidine and pyridazine rings.
Cyclization: Intramolecular cyclization reactions can be used to form the diazepane ring.
Wissenschaftliche Forschungsanwendungen
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-cancer agent due to its ability to inhibit CDK2, a key enzyme involved in cell cycle regulation.
Biological Research: The compound is used in biological assays to study its effects on various cell lines, including cancer cells.
Pharmaceutical Development: It is explored as a lead compound for the development of new drugs targeting various diseases, including cancer and inflammatory conditions.
Wirkmechanismus
The mechanism of action of 1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane involves the inhibition of CDK2 (Cyclin-Dependent Kinase 2). CDK2 is crucial for cell cycle progression, and its inhibition leads to cell cycle arrest and apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2, thereby inhibiting its kinase activity .
Vergleich Mit ähnlichen Verbindungen
1-[2-(Propan-2-yl)pyrimidin-4-yl]-4-[3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepane can be compared with other similar compounds, such as:
Pyrazolo[3,4-d]pyrimidine Derivatives: These compounds also inhibit CDK2 and have shown significant anti-cancer activities.
Pyridin-2-yl Pyrimidine Derivatives: These compounds exhibit a wide range of biological activities, including anti-fibrotic and anti-inflammatory properties.
Triazolo[1,5-c]pyrimidine Derivatives: These compounds are known for their antiviral and antimicrobial activities.
The uniqueness of this compound lies in its multi-targeted approach, making it a promising candidate for further drug development and research.
Eigenschaften
IUPAC Name |
6-[4-(2-propan-2-ylpyrimidin-4-yl)-1,4-diazepan-1-yl]-3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N9/c1-16(2)21-24-11-8-18(25-21)29-12-3-13-30(15-14-29)20-5-4-19-26-27-22(31(19)28-20)17-6-9-23-10-7-17/h4-11,16H,3,12-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRTTZRDYVQTLHN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=CC(=N1)N2CCCN(CC2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N9 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-chloro-4-(3,5-dimethoxybenzoyl)-5-(4-fluorophenyl)-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2931169.png)
![[(2-Ethoxyphenyl)carbamoyl]methyl 2-(4-ethoxyphenyl)acetate](/img/structure/B2931170.png)
![2-Methyl-4-[(2-nitrobenzenesulfonyl)oxy]phenyl 2-nitrobenzene-1-sulfonate](/img/structure/B2931171.png)
![Pyrazolo[3,2-b][1,3]thiazole-7-carboxylic acid](/img/structure/B2931173.png)
![2-Amino-4-(3-bromophenyl)-6-(4-fluorobenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2931174.png)

![2-Spiro[2.5]octan-6-ylethanol](/img/structure/B2931177.png)
![N-(3-chloro-4-methoxyphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2931180.png)






